Tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate
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Overview
Description
Tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Coupling with Phenylcarbamate: The final step involves coupling the pyrimidine derivative with tert-butyl phenylcarbamate under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve more efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylcarbamate moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its therapeutic potential. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Industry
In the material science industry, the compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and phenylcarbamate moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The methylthio and hydroxymethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-((5-(hydroxymethyl)-2-(methylthio)pyrimidin-4-yl)amino)phenyl)carbamate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position or type of substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N4O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[[5-(hydroxymethyl)-2-methylsulfanylpyrimidin-4-yl]amino]phenyl]carbamate |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)24-16(23)20-13-7-5-6-12(8-13)19-14-11(10-22)9-18-15(21-14)25-4/h5-9,22H,10H2,1-4H3,(H,20,23)(H,18,19,21) |
InChI Key |
XASYUPMTFSQQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2CO)SC |
Origin of Product |
United States |
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